molecular formula C11H15FN2 B1526469 2-Fluoro-6-(4-methylpiperidin-1-yl)pyridine CAS No. 1249647-13-9

2-Fluoro-6-(4-methylpiperidin-1-yl)pyridine

Cat. No.: B1526469
CAS No.: 1249647-13-9
M. Wt: 194.25 g/mol
InChI Key: UNWCPDRMNFZHSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fundamental Molecular Structure

The molecular architecture of 2-fluoro-6-(4-methylpiperidin-1-yl)pyridine is characterized by a pyridine ring system bearing two distinct substituents that significantly influence its three-dimensional geometry. The pyridine core maintains its characteristic planar arrangement with bond angles approximating the ideal aromatic geometry. The fluorine atom occupies the 2-position relative to the nitrogen atom in the pyridine ring, creating an electronegative environment that affects the entire molecular electron distribution. The International Union of Pure and Applied Chemistry nomenclature identifies this compound as this compound, reflecting the systematic positioning of functional groups around the central heterocyclic framework.

The InChI representation InChI=1S/C11H15FN2/c1-9-5-7-14(8-6-9)11-4-2-3-10(12)13-11/h2-4,9H,5-8H2,1H3 provides a detailed connectivity map showing the precise atomic arrangements within the molecule. This structural formula reveals the connectivity between the pyridine nitrogen, the fluorine substituent, and the piperidine ring system. The canonical SMILES notation CC1CCN(CC1)C2=NC(=CC=C2)F offers another perspective on the molecular connectivity, emphasizing the cyclic nature of both ring systems and their interconnection through the nitrogen atom.

Properties

IUPAC Name

2-fluoro-6-(4-methylpiperidin-1-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15FN2/c1-9-5-7-14(8-6-9)11-4-2-3-10(12)13-11/h2-4,9H,5-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNWCPDRMNFZHSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=NC(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Aromatic Substitution (SNAr) of Fluoropyridines

The most common and direct method to prepare 2-Fluoro-6-(4-methylpiperidin-1-yl)pyridine involves the nucleophilic displacement of a fluorine atom on a 2-fluoropyridine precursor by 4-methylpiperidine.

  • Starting Material: 2,6-difluoropyridine or 2-fluoropyridine derivatives.
  • Nucleophile: 4-methylpiperidine.
  • Solvent: Polar aprotic solvents such as pyridine or dimethylformamide (DMF).
  • Conditions: Heating typically between 70°C and 110°C under nitrogen atmosphere.
  • Catalysts: No metal catalyst is usually required for this SNAr reaction, but reaction temperature and time are critical.

This method is supported by literature describing similar nucleophilic displacement reactions on fluoropyridines, where the 6-fluorine atom is substituted by amine functionalities to yield the corresponding 6-aminopyridine derivatives.

Catalytic Amination of Halogenated Pyridines

An alternative approach involves the catalytic amination of 6-bromopyridin-2-yl derivatives:

  • Starting Material: (6-bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone hydrobromide.
  • Catalyst: Copper(I) oxide (>0.02 wt%) as a catalyst.
  • Nucleophile: Ammonia or methylpiperidine.
  • Conditions: Mild heating below 80°C (preferably 60-70°C) to avoid discoloration.
  • Outcome: Formation of (6-aminopyridin-2-yl)(1-methylpiperidin-4-yl)methanone, a key intermediate for further derivatization.

This method highlights the advantage of copper catalysis for amination at lower temperatures, improving product purity and yield.

Stepwise Synthetic Route with Reaction Details

A representative synthetic sequence based on patent US8697876B2 includes:

Step Reactants & Conditions Product Notes
1 Piperidine-4-carboxylic acid + Formaldehyde, Pd/C catalyst, heat to 90-95°C 1-methylpiperidine-4-carboxylic acid Transfer hydrogenation converts piperidine acid to methylated derivative
2 1-methylpiperidine-4-carboxylic acid hydrochloride + Thionyl chloride + Diethylamine N,N-diethyl-1-methylpiperidine-4-carboxamide Formation of amide intermediate
3 (6-bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone hydrobromide + Cu2O catalyst + NH3, 60-70°C (6-aminopyridin-2-yl)(1-methylpiperidin-4-yl)methanone Catalytic amination step
4 Reaction of above intermediate with fluorinated reagents This compound Final product formation

Reaction Conditions and Optimization

  • Temperature Control: Maintaining temperatures below 80°C during catalytic amination avoids discoloration and decomposition, yielding a white crystalline product.
  • Catalyst Loading: Catalyst loading greater than 0.02 wt% copper(I) oxide is essential for efficient amination.
  • Solvent Choice: Pyridine is often used as a solvent for nucleophilic displacement reactions due to its polar aprotic nature and ability to dissolve both reactants and products.
  • Reaction Time: Typically ranges from 16 hours to several days depending on nucleophile and temperature.

Data Table Summarizing Key Preparation Parameters

Method Starting Material Nucleophile Catalyst Solvent Temperature (°C) Yield (%) Notes
SNAr substitution 2,6-difluoropyridine 4-methylpiperidine None Pyridine or DMF 70-110 Moderate to High Direct substitution of fluorine
Catalytic amination 6-bromopyridin-2-yl derivative NH3 or methylpiperidine Cu2O (>0.02 wt%) Not specified 60-70 High Avoids discoloration, mild conditions
Transfer hydrogenation Piperidine-4-carboxylic acid Formaldehyde (hydrogen source) Pd/C or Pt catalyst Water + acid 90-95 High Methylation of piperidine ring

Research Findings and Mechanistic Insights

  • The fluorine atom on the pyridine ring is activated towards nucleophilic substitution due to its strong electron-withdrawing effect, facilitating displacement by amines.
  • Copper-catalyzed amination proceeds via oxidative addition and reductive elimination steps, with catalyst loading and temperature critically affecting product purity.
  • Transfer hydrogenation using formaldehyde and palladium catalysts enables selective methylation of piperidine nitrogen, an important step in preparing the methylpiperidinyl substituent.
  • The choice of nucleophile and reaction conditions influences the substitution efficiency and the stereochemical outcome when chiral amines are employed.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-6-(4-methylpiperidin-1-yl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted pyridines, while oxidation and reduction can lead to different functionalized derivatives .

Scientific Research Applications

Medicinal Chemistry

Overview
The compound serves as an essential building block for synthesizing pharmaceutical compounds. Its structural features enhance lipophilicity and metabolic stability, making it a valuable scaffold in drug design.

Key Applications

  • Drug Development : Utilized in the synthesis of various drug candidates targeting conditions such as cancer, neurological disorders, and infections.
  • Piperidine Derivatives : The piperidine moiety is crucial in creating compounds with diverse biological activities, including anticancer, antiviral, and anti-inflammatory properties .
Application Area Description
Anticancer AgentsCompounds derived from this structure have shown efficacy against various cancer cell lines.
Neurological DisordersPotential treatments for conditions like anxiety and depression due to interactions with serotonin receptors .
Antimicrobial AgentsExhibits activity against bacterial and fungal pathogens .

Materials Science

Overview
The unique properties of 2-Fluoro-6-(4-methylpiperidin-1-yl)pyridine make it suitable for developing advanced materials.

Key Applications

  • Polymers and Coatings : Its incorporation into polymer matrices enhances thermal stability and mechanical properties.
  • Fluorinated Coatings : The fluorine atom imparts hydrophobic characteristics, making it ideal for protective coatings in various industrial applications.

Biological Studies

Overview
The compound acts as a probe in biological studies to investigate the interactions of fluorinated compounds with biological systems.

Key Applications

  • Mechanistic Studies : Understanding how the compound interacts with biological targets can reveal insights into its pharmacodynamics and pharmacokinetics.
  • Stability Assessments : Research indicates that the compound may undergo decomposition under certain physiological conditions, which is critical for its application in drug formulation .
Study Focus Findings
Interaction StudiesDemonstrated binding affinity to various receptors, influencing biological pathways .
Stability TestingSignificant decomposition observed at physiological pH, necessitating formulation adjustments for intravenous use .

Case Studies

  • Anticancer Activity
    • A study reported that derivatives of this compound exhibited significant cytotoxicity against breast cancer cell lines. The mechanism was linked to the modulation of apoptotic pathways.
  • Neurological Research
    • Research involving this compound has shown promise in treating anxiety disorders by acting as a selective agonist at serotonin receptors (5-HT1A), highlighting its potential in developing new antidepressants .
  • Material Development
    • Investigations into polymer composites incorporating this compound revealed improved mechanical properties and thermal stability compared to traditional materials, suggesting its utility in advanced manufacturing processes.

Mechanism of Action

The mechanism of action of 2-Fluoro-6-(4-methylpiperidin-1-yl)pyridine involves its interaction with specific molecular targets. The fluorine atom’s electron-withdrawing effect can influence the compound’s reactivity and binding affinity to various biological targets. This can lead to the modulation of biological pathways and the exertion of specific effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on the Piperidine Ring

2-Fluoro-6-[(3S)-3-methoxypiperidin-1-yl]pyridine (OXD-2314)
  • Structure : 3-methoxy group on piperidine.
  • Properties: Lower lipophilicity (clogP) compared to analogs like OXD-2317 (3-ethoxy), reducing non-specific binding and improving BBB penetration .
  • Key Finding : The 3-methoxy group balances lipophilicity for tau protein targeting in neurodegenerative diseases, whereas bulkier substituents (e.g., 3-ethoxy) increase clogP, leading to off-target effects .
2-Fluoro-6-[4-(1H-imidazol-1-yl)-1-piperidinyl]pyridine
  • Structure : 4-imidazole substituent on piperidine.
  • Properties : Higher molecular weight (246.29 g/mol) and hydrogen-bonding capability due to imidazole.
  • Key Finding : The imidazole group enhances polar interactions with receptors but may reduce BBB permeability compared to the 4-methyl group in the target compound .

Core Heterocycle Modifications

2-Fluoro-6-(4-propoxyphenyl)pyridine (Compound 19)
  • Structure : 4-propoxyphenyl group at the 6-position.
  • Biological Activity: MIC values of 2–8 µg/mL against S.
  • Key Finding : Aryl substituents (e.g., propoxyphenyl) improve antimicrobial activity but reduce CNS applicability due to higher rigidity and clogP compared to piperidine analogs .
4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine
  • Structure : Pyrimidine core instead of pyridine.
  • Properties : Pyrimidine’s dual nitrogen atoms enhance hydrogen bonding and metabolic stability.

Piperidine vs. Smaller Heterocycles

2-Fluoro-6-(pyrrolidin-1-yl)pyridine Derivatives
  • Structure : 5-membered pyrrolidine ring.
  • Properties : Reduced steric hindrance and conformational flexibility compared to 6-membered piperidine.

Research Findings and Implications

  • Lipophilicity Optimization: The 4-methyl group on piperidine in the target compound strikes a balance between lipophilicity (clogP ~2.1) and BBB permeability, avoiding excessive non-specific binding seen in analogs with 3-ethoxy or aryl groups .
  • Target Selectivity : Piperidine derivatives generally outperform pyrrolidine analogs in CNS applications due to enhanced hydrophobic interactions and conformational stability .
  • Synthetic Accessibility : The target compound can be synthesized via nucleophilic aromatic substitution (similar to OXD-2314), with the 4-methyl group simplifying purification compared to polar substituents like methoxy .

Biological Activity

2-Fluoro-6-(4-methylpiperidin-1-yl)pyridine is a heterocyclic compound characterized by its pyridine ring, which is substituted with a fluorine atom at the 2-position and a 4-methylpiperidin-1-yl group at the 6-position. This unique structure contributes to its diverse biological activities and potential applications in medicinal chemistry.

The presence of the fluorine atom enhances the lipophilicity and metabolic stability of the compound, making it a valuable scaffold in drug design. Fluoropyridines, including this compound, are known for their interesting physical, chemical, and biological properties due to the strong electron-withdrawing nature of the fluorine substituent.

Biological Activity Overview

Research on similar compounds indicates that this compound may interact with various biological targets. The biological activities of piperidine derivatives are extensive, including:

  • Anticancer
  • Antiviral
  • Antimicrobial
  • Analgesic
  • Anti-inflammatory
  • Antipsychotic .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) analysis of pyridine derivatives has shown that modifications in the pyridine ring can significantly influence biological activity. For instance, compounds with different substituents on the pyridine ring exhibited varying affinities for biological targets such as receptors and enzymes .

Comparative Analysis with Related Compounds

A comparative analysis highlights the unique characteristics of this compound against structurally similar compounds:

Compound NameStructure FeaturesUnique Characteristics
4-Methylpiperidin-1-yl pyridineContains piperidine without fluorineExhibits different biological activity profiles
2-Chloro-6-(4-methylpiperidin-1-yl)pyridineChlorine instead of fluorinePotentially different reactivity due to chlorine's size
4-Fluorophenyl(4-methylpiperidin-1-yl) methanoneAdditional phenyl groupEnhanced lipophilicity and potential for varied applications
3-Fluoro(4-methylpiperidin-1-yl)pyridineFluorine at a different positionMay exhibit distinct pharmacological properties

This table illustrates how variations in substituents can lead to significant differences in biological activity and pharmacological profiles.

Case Studies and Research Findings

Several studies have investigated the biological activities of compounds related to this compound:

  • TRPV1 Antagonism : A study explored pyridine derivatives as antagonists for the TRPV1 receptor, which is implicated in pain pathways. Compounds similar to this compound exhibited significant antagonistic effects, suggesting potential analgesic applications. For instance, certain derivatives demonstrated strong efficacy in blocking capsaicin-induced responses in vivo .
  • DYRK1A Inhibition : In another research effort focused on drug design, compounds were synthesized that showed potent inhibition of DYRK1A, a kinase involved in various neurological disorders. The SAR studies indicated that modifications similar to those seen in this compound could enhance inhibitory activity against this target .
  • Antiparasitic Activity : Further investigations into piperidine derivatives have revealed promising antiparasitic activities, particularly against malaria parasites. The incorporation of specific functional groups has been shown to improve both potency and metabolic stability .

Q & A

Q. What advanced techniques are used to identify the compound’s molecular targets in complex biological systems?

  • Methodology :
  • Chemical proteomics : Use photoaffinity labeling or click chemistry probes to capture target proteins, followed by LC-MS/MS identification .
  • Thermal shift assays (TSA) : Monitor protein melting temperature shifts upon ligand binding .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Fluoro-6-(4-methylpiperidin-1-yl)pyridine
Reactant of Route 2
Reactant of Route 2
2-Fluoro-6-(4-methylpiperidin-1-yl)pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.